

Head-to-Head Comparison: CPL304110 vs. Futibatinib in FGFR-Driven Malignancies

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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

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In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two prominent inhibitors, **CPL304110** and futibatinib, have emerged as significant contenders. This guide provides a detailed, data-supported comparison of their performance, experimental validation, and mechanisms of action to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.

Note: Direct head-to-head clinical trial data for **CPL304110** and futibatinib is not yet publicly available. This comparison is based on a synthesis of published preclinical and clinical data for each compound.

At a Glance: Key Differences

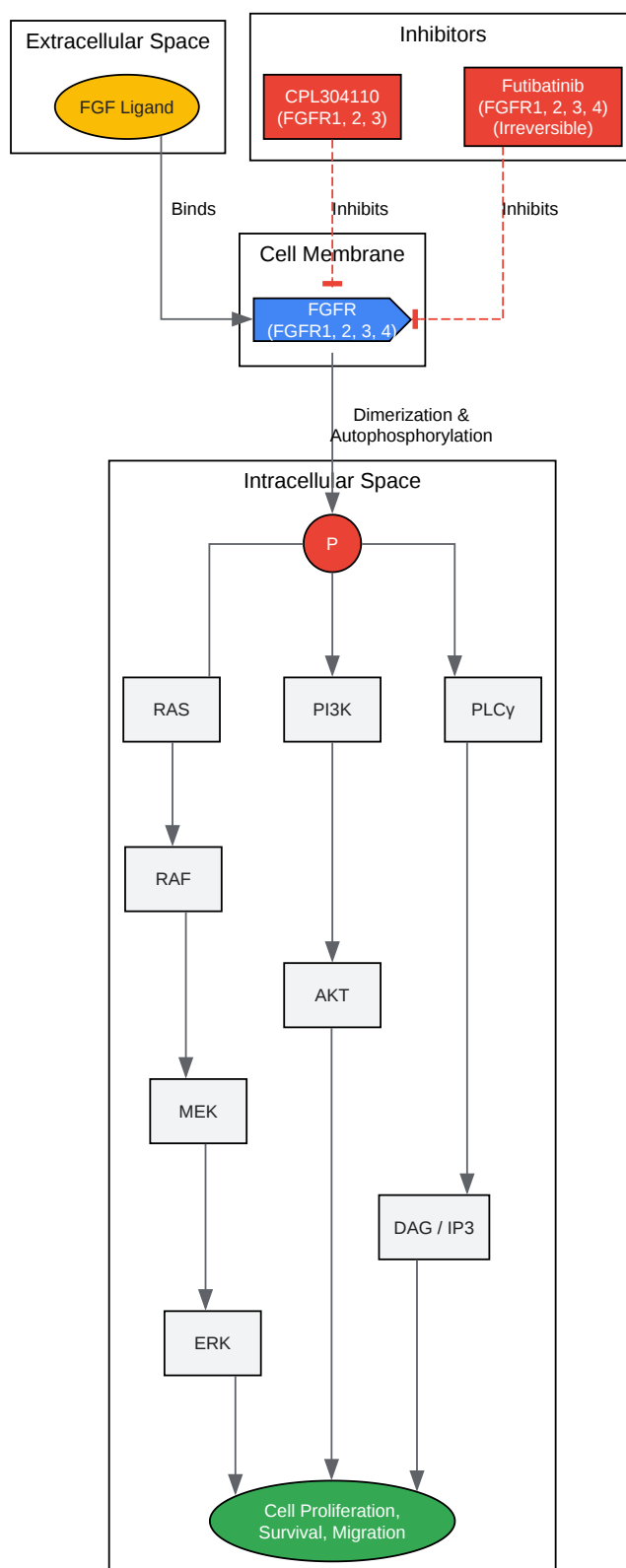
Feature	CPL304110	Futibatinib
Target Profile	Potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3]	Irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[1][4]
Binding Mechanism	Exhibits a distinctive binding profile with lower dissociation rates for FGFR1 and FGFR3 compared to FGFR2.[5]	Forms a covalent and irreversible bond with a conserved cysteine residue in the FGFR kinase domain.[1][6]
Clinical Development	Currently in Phase I/II clinical trials.[2][7]	FDA-approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[8]

Mechanism of Action and Signaling Pathway

Both **CPL304110** and futibatinib target the FGFR signaling pathway, which, when dysregulated, can drive tumor cell proliferation, survival, migration, and angiogenesis. However, their specificities and binding mechanisms differ.

CPL304110 is a potent and selective inhibitor of FGFR1, 2, and 3.[1][2][3] Futibatinib is a novel, irreversible inhibitor of all four FGFR isoforms (FGFR1-4).[1][4] This irreversible binding of futibatinib to the ATP-binding pocket of the FGFR kinase domain provides sustained inhibition.[1][6]

Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition for both compounds.



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Caption: FGFR signaling pathway and points of inhibition.

Preclinical Performance: In Vitro Data

Kinase Inhibition

Both **CPL304110** and futibatinib have demonstrated potent inhibition of their target FGFRs in biochemical assays.

Compound	FGFR1 IC ₅₀ (nM)	FGFR2 IC ₅₀ (nM)	FGFR3 IC ₅₀ (nM)	FGFR4 IC ₅₀ (nM)
CPL304110	4.08[9]	1.44[9]	10.55[9]	Not reported
Futibatinib	1.8[4][10]	1.4[4][10]	1.6[4][10]	3.7[4][10]

Futibatinib shows potent inhibition across all four FGFR isoforms, while **CPL304110**'s primary activity is against FGFR1, 2, and 3.

Cell Proliferation

In cellular assays, both compounds have shown potent anti-proliferative activity in cancer cell lines with FGFR aberrations.

Compound	Cell Line	FGFR Aberration	GI ₅₀ /IC ₅₀ (μM)
CPL304110	SNU-16 (Gastric)	FGFR2 Amplification	0.084[9]
RT-112 (Bladder)	FGFR3 Fusion	0.148[9]	0.012[4]
AN3-CA (Endometrial)	FGFR2 Mutation	0.393[9]	
Futibatinib	OCUM-2MD3 (Gastric)	FGFR2 Amplification	
MFM-223 (Breast)	FGFR2 Amplification	0.018[4]	0.038[4]
RT-112/84 (Bladder)	FGFR3 Fusion	0.038[4]	

Preclinical Performance: In Vivo Data

Both **CPL304110** and futibatinib have demonstrated significant anti-tumor efficacy in xenograft models of human cancers with FGFR alterations.

Compound	Xenograft Model	FGFR Aberration	Dosing	Outcome
CPL304110	GA1224 (Gastric PDX)	FGFR2 Amplification	25, 50, 100 mg/kg, PO, QD	Dose-dependent tumor growth inhibition. [11]
LU6429 (NSCLC PDX)	FGFR2 Amplification	25, 50, 100 mg/kg, PO, QD	Dose-dependent tumor growth inhibition. [11]	
Futibatinib	OCUM-2MD3 (Gastric)	FGFR2 Amplification	10, 30, 100 mg/kg, PO, QD	Significant dose-dependent tumor reduction. [4]
MFM-223 (Breast)	FGFR2 Amplification	3, 10, 30 mg/kg, PO, QD	Significant dose-dependent tumor reduction. [4]	
KMS-11 (Multiple Myeloma)	FGFR3 Translocation	30, 100 mg/kg, PO, QD	Significant dose-dependent tumor reduction. [4]	

Clinical Efficacy and Safety

Futibatinib has undergone more extensive clinical evaluation, leading to its FDA approval.

CPL304110 is in the earlier stages of clinical development.

Futibatinib (FOENIX-CCA2 Phase II Study)

In the pivotal Phase II FOENIX-CCA2 study of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, futibatinib demonstrated the following efficacy:[\[12\]](#)

Efficacy Endpoint	Result
Objective Response Rate (ORR)	42% [13]
Median Duration of Response (DOR)	9.7 months [13]
Median Progression-Free Survival (PFS)	9.0 months [12]
Median Overall Survival (OS)	21.7 months [12]

The most common treatment-related adverse events of any grade were hyperphosphatemia, alopecia, dry mouth, diarrhea, and fatigue.[\[13\]](#)

CPL304110 (Phase IA Study)

Preliminary results from a Phase IA trial of **CPL304110** in patients with advanced solid tumors showed promising anti-tumor activity.[\[14\]](#)

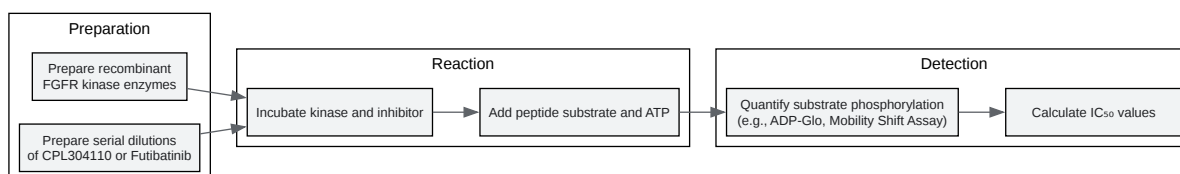
Efficacy Endpoint	Result
Partial Response	3 out of 21 patients (14.3% ORR) [14]
Stable Disease	10 out of 21 patients [14]
ORR in patients with FGFR aberrations	50.0% [14]

The most common treatment-related adverse events included ocular toxicity, anemia, dry eyes, and dry mouth.[\[14\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

Kinase Inhibition Assay

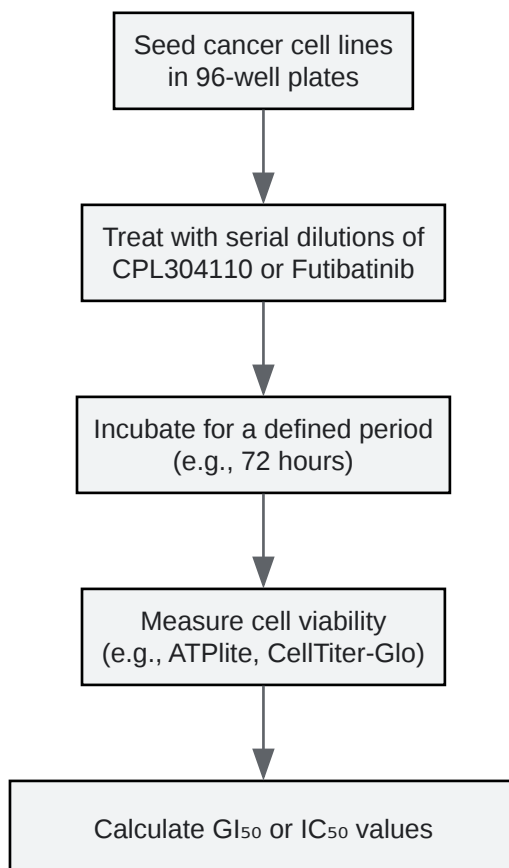


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Caption: General workflow for kinase inhibition assays.

For **CPL304110**, inhibitory activity was evaluated using the ADP-Glo assay.[9] For futibatinib, a similar method quantifying peptide substrate phosphorylation via an off-chip mobility shift assay was used.[15]

Cell Proliferation Assay

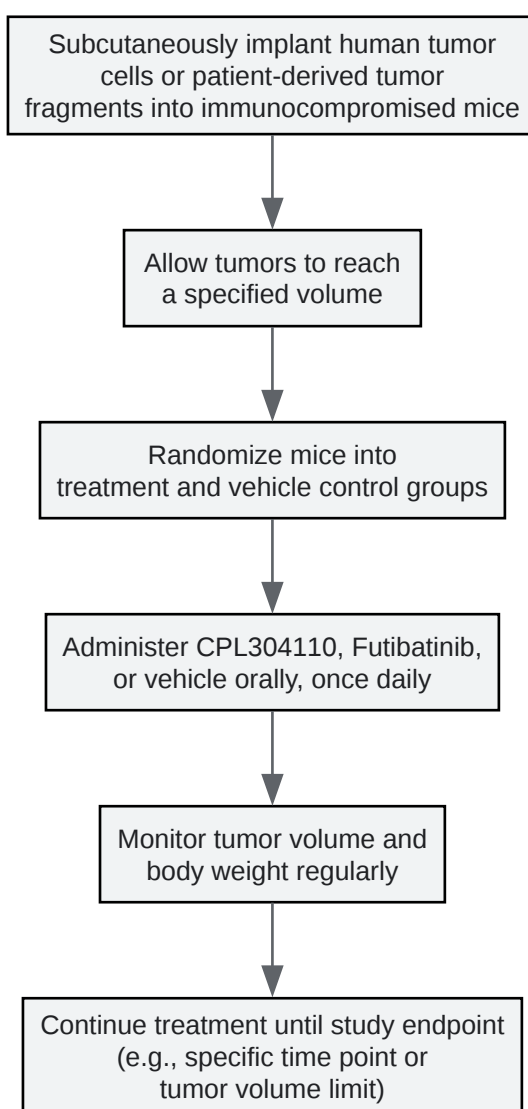


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Caption: General workflow for cell proliferation assays.

Both studies for **CPL304110** and futibatinib utilized luminescence-based assays (ATPlite and CellTiter-Glo, respectively) to determine cell viability after a 72-hour incubation with the inhibitors.[9][15]

In Vivo Xenograft Studies



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Caption: General workflow for in vivo xenograft studies.

For **CPL304110**, patient-derived tumor xenograft (PDTX) models were used.[9] Futibatinib studies utilized both cell line-derived and patient-derived xenograft models.[4][6]

Conclusion

CPL304110 and futibatinib are both potent FGFR inhibitors with distinct characteristics that may render them suitable for different clinical scenarios. Futibatinib's irreversible, pan-FGFR inhibition and established clinical efficacy and safety profile in cholangiocarcinoma position it as a key therapeutic option. **CPL304110**'s selectivity for FGFR1-3 and promising early-phase clinical data suggest it may offer a differentiated profile. The results of ongoing and future clinical trials, particularly any direct comparative studies, will be crucial in further defining the relative therapeutic value of these two agents in the treatment of FGFR-driven cancers.

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